molecular formula C16H23N5O6S B4020542 2-{4-[(butylsulfonyl)imino]-1,3,5-triazinan-1-yl}ethyl 4-nitrobenzoate

2-{4-[(butylsulfonyl)imino]-1,3,5-triazinan-1-yl}ethyl 4-nitrobenzoate

Cat. No. B4020542
M. Wt: 413.5 g/mol
InChI Key: ULKLENXOPXDJHG-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals characterized by complex molecular structures involving sulfonyl and nitrobenzoate groups. These types of compounds are often explored for their interesting chemical properties and potential applications in various fields.

Synthesis Analysis

The synthesis of related compounds typically involves reactions with nitrobenzoate and sulfonyl derivatives. For instance, El-Bardan discussed the synthesis of methyl and ethyl-4-[(4′-substituted phenylsulfonyl)methyl]-3-nitrobenzoates and corresponding sulfinyl derivatives, providing insights into the structural aspects of similar compounds (El-Bardan, 1992).

Molecular Structure Analysis

The molecular structure of these compounds can be complex, involving interactions between different functional groups. For example, Babu et al. discussed the crystal structure of ethyl 4-butylamino-3-nitrobenzoate, highlighting the intramolecular hydrogen bonds and their impact on the molecular configuration (Narendra Babu et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to various products and intermediates, showcasing their reactive nature. Ilkin et al. explored the reactivity of similar sulfonyl triazoles in Rh(II)-catalyzed transannulation reactions, revealing the formation of different synthesized products (Ilkin et al., 2022).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. For example, studies on related compounds by Chekanova et al. analyzed the acid-base properties, solubility, and chemical stability, offering insights into the physical characteristics of these compounds (Chekanova et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are key aspects of these compounds. Ran et al. discussed the synthesis of N-acylamidines through a rhodium-catalyzed reaction involving similar N-sulfonyl-1,2,3-triazoles, shedding light on their chemical behavior (Ran et al., 2014).

properties

IUPAC Name

2-[6-(butylsulfonylamino)-2,4-dihydro-1H-1,3,5-triazin-3-yl]ethyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O6S/c1-2-3-10-28(25,26)19-16-17-11-20(12-18-16)8-9-27-15(22)13-4-6-14(7-5-13)21(23)24/h4-7H,2-3,8-12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKLENXOPXDJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=NCN(CN1)CCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(Butane-1-sulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl 4-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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